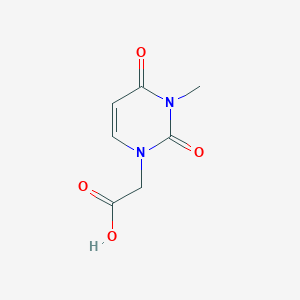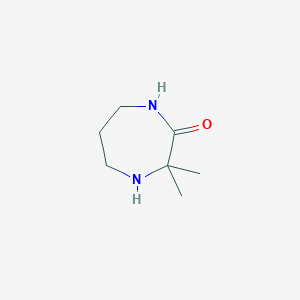![molecular formula C25H22N4O3S2 B2987418 1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone CAS No. 863020-50-2](/img/structure/B2987418.png)
1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiophenyl group, a dihydropyrazolyl group, a quinazolinylsulfanylethanone group, and a dimethoxyphenyl group . These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and IR spectroscopy . The presence of certain functional groups can often be inferred from these spectra.Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, the thiophenyl group might undergo electrophilic aromatic substitution, while the dihydropyrazolyl group might participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups can increase a compound’s solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of novel derivatives with potential biological activities. For example, research has led to the development of new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. These compounds have been explored for their antimicrobial activity, demonstrating the versatility of the quinazolinone backbone in medicinal chemistry (Saleh et al., 2004).
Biological Activities
- The compound and its derivatives have been studied for a range of biological activities. This includes anti-inflammatory, antioxidant, and antimicrobial properties. For instance, a series of pyrazole chalcones, related in structural motif, displayed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities (Bandgar et al., 2009).
- Another study on the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans and 2-methyl-4-oxo-4H-1-benzo[b]-thiopheno[3,2-b]pyrans, although not directly mentioning the compound, contributes to the understanding of related chemical structures and their potential applications (Ibrahim et al., 2002).
Potential Therapeutic Applications
- The exploration of quinazolinone derivatives for their therapeutic potential, particularly in cancer treatment, has been a significant area of research. A study highlighted the design, synthesis, and biological evaluation of novel α-aminophosphonates based quinazolinone moiety as potential anticancer agents. This study demonstrates the compound's relevance in developing new therapeutic agents (Awad et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to interact with neurotransmitter systems
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures often interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
For instance, if the compound targets neurotransmitter systems, it could potentially affect pathways related to neurotransmitter synthesis, release, and reuptake .
Pharmacokinetics
The molecular weight of a similar compound, ethanone, 1-(3,4-dimethoxyphenyl)-, is 1802005 , which suggests it may have good bioavailability due to its relatively small size
Result of Action
Based on the potential targets and pathways, it’s plausible that the compound could influence cellular functions related to neurotransmission .
Safety and Hazards
properties
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-31-21-10-9-16(12-22(21)32-2)20-13-19(23-8-5-11-33-23)28-29(20)24(30)14-34-25-17-6-3-4-7-18(17)26-15-27-25/h3-12,15,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWJSYNPDAGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=NC4=CC=CC=C43)C5=CC=CS5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

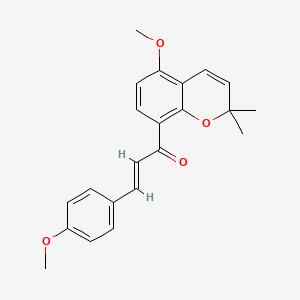
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
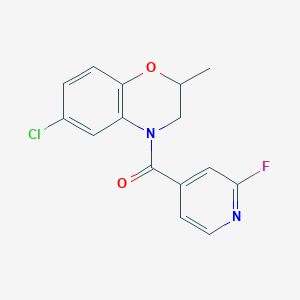
![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)

![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)
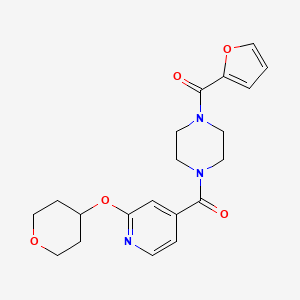
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2987351.png)
![3-Methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2987352.png)

![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)
